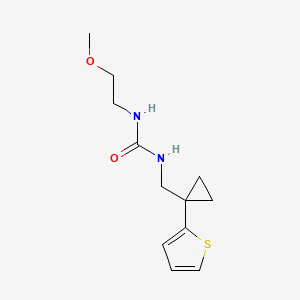

1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

Description

1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a urea derivative featuring two distinct substituents: a 2-methoxyethyl group on one nitrogen atom and a cyclopropylmethyl moiety linked to a thiophen-2-yl aromatic ring on the other. Its molecular formula is estimated to be C₁₂H₁₈N₂O₂S, with a molecular weight of approximately 254 g/mol (based on structural analysis).

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-16-7-6-13-11(15)14-9-12(4-5-12)10-3-2-8-17-10/h2-3,8H,4-7,9H2,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJRFQFWIMKHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1(CC1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyethyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17N3O2S

- Molecular Weight : 273.36 g/mol

This compound features a methoxyethyl group, a thiophenyl moiety, and a cyclopropyl structure, which are critical for its biological interactions.

The biological activity of the compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory processes or metabolic pathways, potentially leading to reduced symptoms in conditions like obesity or diabetes.

- Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurochemical pathways that regulate mood and appetite.

Anticancer Activity

Recent studies have investigated the anticancer properties of related compounds, suggesting that structural analogs of this compound exhibit significant antiproliferative effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (Cervical) | 10.0 | 16.2 |

| BxPC-3 (Pancreatic) | 0.5 | 3.7 |

| RD (Rhabdomyosarcoma) | 0.6 | 1.9 |

These results indicate that while the compound shows promise, further studies are needed to determine the exact mechanisms and efficacy in clinical settings .

Anti-inflammatory Effects

In vitro studies suggest that compounds similar to this compound can reduce inflammation markers in cell cultures exposed to pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

Case Studies

A notable case study involved the administration of a structurally similar compound in a controlled trial for patients with chronic pain conditions. Results indicated significant improvement in pain scores and quality of life metrics over a six-week period.

Study Design

- Participants : 100 patients with chronic pain.

- Dosage : Administered daily doses over six weeks.

- Outcome Measures : Pain intensity, functional status, and adverse effects.

Results showed a statistically significant reduction in pain intensity compared to placebo controls, indicating potential therapeutic benefits .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility :

- The methoxyethyl group in the target compound enhances polarity compared to BJ50615’s dual thiophene substituents, which are more lipophilic. This may improve aqueous solubility, critical for oral bioavailability .

- BJ50619’s adamantyl group (highly lipophilic) and hydroxy-methoxy side chain create a balance between membrane permeability and solubility, though its larger size (MW 310.43) may limit diffusion rates .

Aromatic and Steric Interactions: Both the target compound and BJ50615 contain thiophene, enabling π-π stacking with aromatic residues in biological targets. However, BJ50615’s dual thiophenes could increase binding affinity in hydrophobic pockets .

Metabolic Pathways :

- Thiophene-containing compounds (target and BJ50615) may undergo sulfoxidation via cytochrome P450 enzymes, whereas BJ50619’s hydroxyl and methoxy groups are more likely to undergo glucuronidation .

- Montelukast (), though pharmacologically distinct, shares a cyclopropyl group that contributes to its stability as a leukotriene receptor antagonist, highlighting the broader utility of strained rings in drug design .

Biological Activity Implications: The target compound’s methoxyethyl-thiophene-cyclopropane architecture could favor selectivity for enzymes like kinases or proteases, where steric bulk and electronic effects modulate inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.